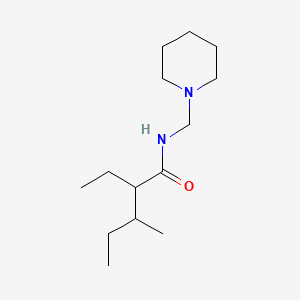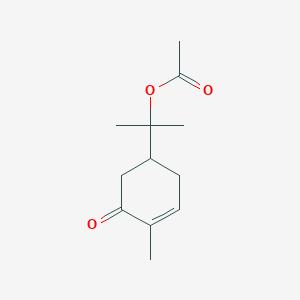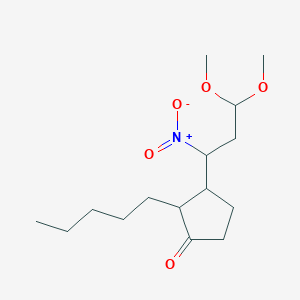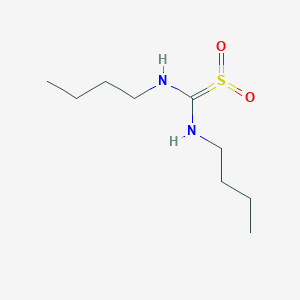
Thiourea, N,N'-dibutyl-, S,S-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N,N’-dibutyl-, S,S-dioxide is an organosulfur compound with the molecular formula C₉H₂₀N₂S. It is a derivative of thiourea, where the sulfur atom is bonded to two butyl groups. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiourea, N,N’-dibutyl-, S,S-dioxide can be synthesized through the reaction of dibutylamine with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane under controlled temperature conditions. The resulting product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of thiourea derivatives often involves the use of large-scale reactors where the reactants are mixed under specific conditions to ensure high yield and purity. The process may include steps such as distillation, filtration, and drying to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N,N’-dibutyl-, S,S-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiourea derivatives with different substituents.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiourea derivatives .
Applications De Recherche Scientifique
Thiourea, N,N’-dibutyl-, S,S-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of thiourea, N,N’-dibutyl-, S,S-dioxide involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: The parent compound with a simpler structure.
N,N’-di-n-Butylthiourea: A similar compound without the S,S-dioxide modification.
Selenourea: A selenium analogue of thiourea with different chemical properties.
Uniqueness
Thiourea, N,N’-dibutyl-, S,S-dioxide is unique due to its specific substitution pattern and the presence of the S,S-dioxide group, which imparts distinct chemical reactivity and biological activity compared to other thiourea derivatives .
Propriétés
Numéro CAS |
88644-63-7 |
|---|---|
Formule moléculaire |
C9H20N2O2S |
Poids moléculaire |
220.33 g/mol |
Nom IUPAC |
N,N'-dibutyl-1-sulfonylmethanediamine |
InChI |
InChI=1S/C9H20N2O2S/c1-3-5-7-10-9(14(12)13)11-8-6-4-2/h10-11H,3-8H2,1-2H3 |
Clé InChI |
FKRQGDOPJXGNQB-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=S(=O)=O)NCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(benzyloxy)amino]-2-methylpropanoate](/img/structure/B14403550.png)
![N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N'-methylurea](/img/structure/B14403562.png)
![N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14403564.png)
![1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14403565.png)
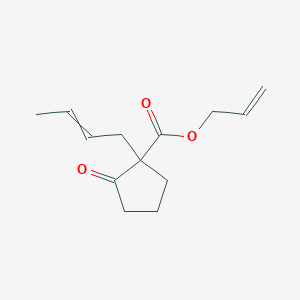
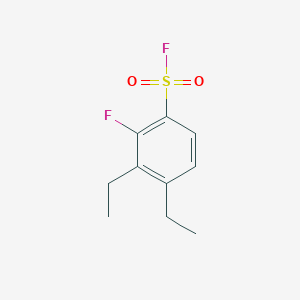

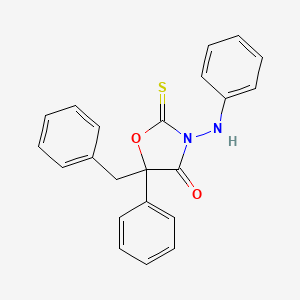
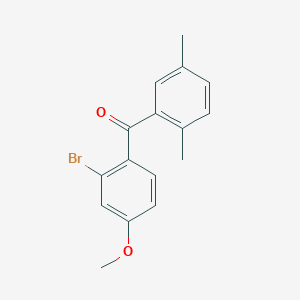
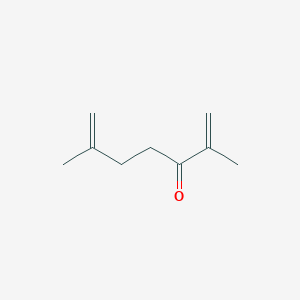
![8-Bromo-4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14403617.png)
